molecular formula C20H27N3O2 B14934173 N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B14934173
M. Wt: 341.4 g/mol
InChI Key: WXWDVKJXVTVNJB-UHFFFAOYSA-N
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Description

N-{2-[(Cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic indole carboxamide derivative characterized by a 1-methyl-substituted indole core linked via an ethylamino spacer to a cyclohexylacetyl group.

The compound’s synthesis likely involves coupling a 1-methylindole-3-carboxylic acid derivative with a cyclohexylacetyl-modified ethylamine intermediate. Regulatory reports highlight that such compounds are often designed to interact with cannabinoid receptors, though specific pharmacological data for this compound remain undisclosed in the available literature .

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

WXWDVKJXVTVNJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3CCCCC3

Origin of Product

United States

Preparation Methods

Formation of the Indole-3-Carboxamide Core

The indole-3-carboxamide scaffold is constructed via a one-pot, two-step methodology adapted from SᴺAr (nucleophilic aromatic substitution) and reductive cyclization reactions. As demonstrated by Liu et al., 2-halonitrobenzene derivatives react with cyanoacetamides under basic conditions to form intermediate 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent treatment with hydrochloric acid, FeCl₃, and Zn powder facilitates simultaneous reduction of the nitro group and cyclization, yielding 2-amino-indole-3-carboxamide derivatives in yields exceeding 80%.

Key Reaction Parameters:

  • Base: Potassium carbonate or triethylamine in anhydrous DMF.
  • Reductant: Zn powder in acidic medium.
  • Temperature: 80–100°C for SᴺAr; room temperature for cyclization.

This method eliminates the need for isolation of intermediates, enhancing efficiency and scalability compared to traditional Fischer indole synthesis.

N-Methylation at Position 1

Introducing the methyl group at the indole’s 1-position requires selective alkylation. A patent by Štrukelj et al. outlines a robust protocol for N-methylation of heterocyclic carboxylic acids using methyl iodide in the presence of alkaline earth metal oxides (e.g., MgO or CaO). Applied to indole-3-carboxamide, this method achieves >95% selectivity for 1-methylation over 2-methylation, avoiding esterification side reactions common with alkoxide bases.

Optimized Conditions:

  • Methylating Agent: Methyl iodide (1.2 equiv).
  • Base: MgO (2.0 equiv) in ethanol/water (9:1).
  • Temperature: Reflux at 80°C for 12 hours.

This approach eliminates hazardous hydrogen gas generation associated with in situ alkoxide formation, making it industrially viable.

Acylation with Cyclohexylacetyl Group

The final step involves acylation of the ethylamino linker with cyclohexylacetyl chloride. Triethylamine serves as a scavenger for HCl, promoting efficient nucleophilic attack by the amine.

Reaction Protocol:

  • Dissolve the amine intermediate in anhydrous THF.
  • Add cyclohexylacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours.
  • Purify via recrystallization (ethanol/water).

Yield: 70–78%.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Indole Cyclization: Elevated temperatures (>100°C) during SᴺAr accelerate reaction rates but risk decomposition. A balance of 80°C ensures optimal kinetics.
  • Methylation: Polar aprotic solvents like DMF improve MgO solubility, but ethanol/water mixtures prevent ester byproducts.

Catalytic Enhancements

FeCl₃ in the cyclization step acts as a Lewis acid, stabilizing the nitro group reduction intermediate and directing cyclization regioselectivity.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates:

  • Continuous Flow Reactors: For SᴺAr and cyclization steps to enhance heat/mass transfer.
  • Automated Quenching: To neutralize excess methyl iodide post-alkylation.
  • Crystallization-Based Purification: Ethanol/water systems enable high-purity recovery (>99%) of the final product.

Comparative Analysis with Alternative Methods

Method Advantages Limitations
One-Pot Cyclization High yield (80%), minimal intermediates Requires strict anhydrous conditions
MgO-Mediated Methylation No hazardous gas, high selectivity Longer reaction times (12 hours)
Classical Fischer Synthesis Well-established Low regioselectivity, multiple steps

Quality Control and Characterization

  • HPLC Purity: >98% achieved using C18 columns (mobile phase: acetonitrile/water).
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.80 (m, cyclohexyl), 3.70 (s, N-CH₃), 7.20–8.10 (m, indole-H).
    • IR (KBr): 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (indole ring).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound’s carboxamide moiety forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison of Indole/Indazole Carboxamides

Compound Name Core Structure Substituents Molecular Formula CAS Number Regulatory Status
Target Compound : this compound Indole - 1-Methyl group
- Cyclohexylacetyl-ethylamide
C₂₁H₂₈N₃O₂ Not provided Likely controlled (analogous to Schedule I)
ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) Indazole - Cyclohexylmethyl
- Amino-dimethylbutanoyl
C₂₁H₂₈N₄O₂ 1185888-32-9 Controlled under EU and US schedules
1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide Indole - 1-Methyl group
- Trimethoxybenzoyl-ethylamide
C₂₂H₂₅N₃O₅ 1144463-96-6 No explicit regulation cited
N-(2-Phenylethyl)-1H-indole-3-carboxamide Indole - Phenylethylamide C₁₇H₁₆N₂O 61788-26-9 Often monitored as a synthetic cannabinoid precursor

Key Observations:

Core Heterocycle: The target compound and ADB-CHMINACA differ in their core structures (indole vs. indazole). Indole-based analogs (e.g., the trimethoxyphenyl derivative in ) may prioritize lipophilicity and receptor affinity through aromatic substituents.

Substituent Effects: The cyclohexylacetyl group in the target compound introduces significant lipophilicity, likely enhancing blood-brain barrier penetration compared to smaller substituents (e.g., methyl or phenyl groups).

Regulatory Implications: Compounds with cyclohexyl or cyclopropyl groups (e.g., ADB-CHMINACA) are frequently classified as Schedule I substances due to their association with synthetic cannabinoids and severe toxicity. The target compound’s structural similarity to regulated indole carboxamides () suggests a high likelihood of legal restriction, though specific risk assessments are absent in the provided data.

Research Findings and Pharmacological Insights

  • Receptor Binding: Indole carboxamides often target cannabinoid receptors (CB1/CB2). ADB-CHMINACA, for instance, exhibits nanomolar affinity for CB1, leading to psychoactive effects.
  • Toxicity : Cyclohexyl-substituted analogs are linked to adverse effects such as seizures, cardiovascular stress, and neurotoxicity, as reported in EMCDDA risk assessments.
  • Metabolism : Ethylamide linkers (as in the target compound) may resist enzymatic degradation compared to ester-linked analogs, prolonging biological activity.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide?

A one-pot, two-step solution-phase synthesis is highly efficient for indole carboxamide derivatives. The process involves:

  • Step 1 : SNAr reaction of 2-halonitrobenzene with cyanoacetamide under basic conditions to generate 2-cyano-2-(2-nitrophenyl)acetamide intermediates.
  • Step 2 : Reduction of the nitro group followed by cyclization and functionalization to yield the indole carboxamide scaffold .
    For the cyclohexylacetyl side chain, coupling reactions (e.g., amide bond formation via EDC/HOBt) with cyclohexylacetic acid can be employed post-scaffold assembly. Reflux in acetic acid (3–5 hours) is effective for analogous heterocyclic condensations .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and substituent integration. For example, indole protons resonate at δ 6.8–7.6 ppm, while cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]<sup>+</sup> for C20H28N3O2 requires m/z 342.2175).
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm<sup>−1</sup> and indole C=O at ~1680 cm<sup>−1</sup>).

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

  • Replication : Validate assays using standardized protocols (e.g., IC50 determination in triplicate).
  • Orthogonal Assays : Combine enzymatic inhibition studies with cell-based viability assays to confirm target engagement.
  • Analytical Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
  • Structural Confirmation : Re-examine NMR and X-ray crystallography (if available) to rule out stereochemical or regiochemical variability .

Advanced: What strategies are recommended for evaluating potential psychoactive properties of this compound?

  • Receptor Binding Assays : Screen against cannabinoid (CB1/CB2) and serotonin (5-HT2A) receptors due to structural similarities to indole-derived psychoactive substances .
  • In Silico Profiling : Use molecular docking to predict affinity for neurological targets (e.g., homology modeling with AB-CHMINACA’s CB1 binding mode ).
  • Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to predict bioavailability and psychoactive metabolite formation .

Advanced: How can structural modifications enhance this compound’s selectivity for therapeutic targets?

  • Side-Chain Optimization : Replace the cyclohexyl group with bulkier substituents (e.g., adamantane) to improve target affinity while reducing off-target CNS effects .
  • Scaffold Hybridization : Integrate pyridinyl or piperazinyl moieties (e.g., via Suzuki coupling) to modulate solubility and pharmacokinetics .
  • Prodrug Design : Introduce ester or carbamate groups on the indole nitrogen to enhance membrane permeability .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

  • Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release and mitochondrial membrane potential (JC-1 assay) .
  • Cardiotoxicity : Employ human iPSC-derived cardiomyocytes to assess hERG channel inhibition (patch-clamp electrophysiology).
  • Genotoxicity : Conduct Ames tests (±S9 metabolic activation) to evaluate mutagenic potential .

Advanced: How can researchers mitigate synthetic challenges in scale-up for preclinical studies?

  • Purification : Replace column chromatography with recrystallization (DMF/acetic acid solvent system) for gram-scale batches .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize byproducts.
  • Green Chemistry : Use microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 30 minutes vs. 5 hours for cyclization) .

Advanced: What computational tools are effective for SAR studies of this compound?

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to guide rational design .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to forecast absorption, distribution, and toxicity profiles .

Notes

  • Data Integrity : Cross-validate findings with orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics).
  • Regulatory Compliance : Follow EMA/FDA guidelines for preclinical safety testing if targeting therapeutic applications .

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